N~4~-(3-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the phenylethyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-d]pyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).
Medicine: Explored for its antitumor activity, showing promise in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This mechanism is crucial for its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Similar structure but different biological activity.
Pyrido[2,3-d]Pyrimidine Derivatives: Known for their antiviral properties.
Thieno[2,3-d]Pyrimidine Derivatives: Exhibits antimicrobial activity
Uniqueness
N4-(3-METHOXYPHENYL)-1-METHYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which imparts unique biological activities, particularly its potent CDK inhibitory activity and antitumor properties .
Properties
Molecular Formula |
C21H22N6O |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H22N6O/c1-27-20-18(14-23-27)19(24-16-9-6-10-17(13-16)28-2)25-21(26-20)22-12-11-15-7-4-3-5-8-15/h3-10,13-14H,11-12H2,1-2H3,(H2,22,24,25,26) |
InChI Key |
MQDYKDPYNJPJOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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